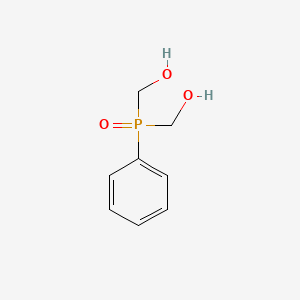
(Phenylphosphoryl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylbis(hydroxymethyl)phosphine oxide is a chemical compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two hydroxymethyl groups. Phenylbis(hydroxymethyl)phosphine oxide is known for its applications in various fields, including photopolymerization and as a photoinitiator in the production of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenylbis(hydroxymethyl)phosphine oxide typically involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of phenylbis(hydroxymethyl)phosphine oxide often involves large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions to achieve high yields and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity phenylbis(hydroxymethyl)phosphine oxide suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Phenylbis(hydroxymethyl)phosphine oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxymethyl groups and the phosphorus-oxygen bond.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of phenylbis(hydroxymethyl)phosphine oxide can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of the hydroxymethyl groups with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while reduction reactions produce lower oxidation state phosphines .
Aplicaciones Científicas De Investigación
Phenylbis(hydroxymethyl)phosphine oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenylbis(hydroxymethyl)phosphine oxide involves the generation of reactive species upon exposure to light. When irradiated with visible or ultraviolet light, the compound undergoes homolytic cleavage, resulting in the formation of free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by the absorption spectrum of the compound and the intensity of the light source .
Comparación Con Compuestos Similares
Phenylbis(hydroxymethyl)phosphine oxide can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator and has similar applications in photopolymerization.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with comparable properties and uses.
Aminophosphine oxides: These compounds contain amino groups and are used in various catalytic and coordination chemistry applications.
The uniqueness of phenylbis(hydroxymethyl)phosphine oxide lies in its specific structure, which imparts distinct photoinitiating properties and makes it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
39118-56-4 |
|---|---|
Fórmula molecular |
C8H11O3P |
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
[hydroxymethyl(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C8H11O3P/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clave InChI |
HZRXOZDYPSHFJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
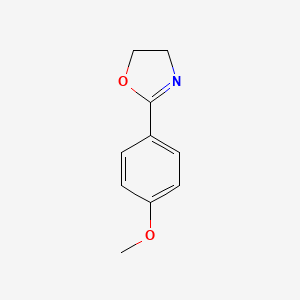

![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
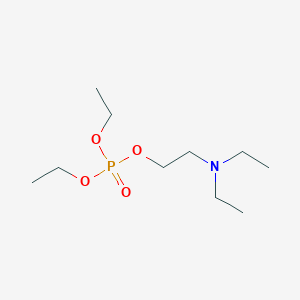
![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
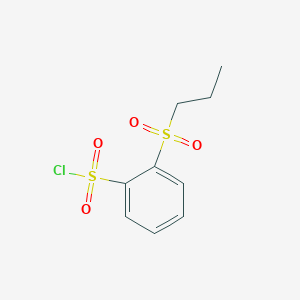
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
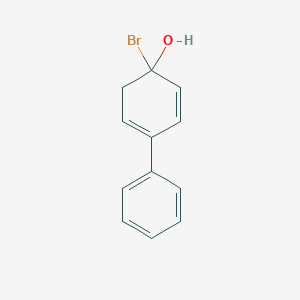
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)
